molecular formula C15H16O5 B11791493 3-O-Acetyl-4,6-O-benzylidene-D-glucal CAS No. 14125-71-4

3-O-Acetyl-4,6-O-benzylidene-D-glucal

Cat. No.: B11791493
CAS No.: 14125-71-4
M. Wt: 276.28 g/mol
InChI Key: OOUSBTQEYNLCKG-JKXDFHQYSA-N
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Description

3-O-Acetyl-4,6-O-benzylidene-D-glucal is a chemical compound with the molecular formula C15H16O5. It is a derivative of D-glucal, a sugar molecule, and is characterized by the presence of acetyl and benzylidene groups. This compound is often used in organic synthesis and carbohydrate chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Acetyl-4,6-O-benzylidene-D-glucal typically involves the protection of hydroxyl groups in D-glucal. One common method includes the use of benzylidene acetals to protect the 4,6-hydroxyl groups, followed by acetylation of the 3-hydroxyl group. The reaction conditions often involve the use of acetic anhydride and a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Solvent selection and purification methods are also crucial in industrial settings to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-O-Acetyl-4,6-O-benzylidene-D-glucal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

3-O-Acetyl-4,6-O-benzylidene-D-glucal has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.

    Biology: The compound is employed in the study of carbohydrate-protein interactions and enzyme mechanisms.

    Medicine: It serves as a precursor in the synthesis of bioactive molecules and pharmaceutical intermediates.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-O-Acetyl-4,6-O-benzylidene-D-glucal involves its reactivity towards various chemical reagents. The acetyl and benzylidene groups provide sites for nucleophilic attack, leading to the formation of new bonds and functional groups. The compound’s reactivity is influenced by the electronic and steric effects of these groups, which can modulate the reaction pathways and outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-O-Acetyl-4,6-O-benzylidene-D-glucal is unique due to the specific combination of acetyl and benzylidene groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex carbohydrates and bioactive molecules .

Properties

CAS No.

14125-71-4

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

[(4aR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate

InChI

InChI=1S/C15H16O5/c1-10(16)19-12-7-8-17-13-9-18-15(20-14(12)13)11-5-3-2-4-6-11/h2-8,12-15H,9H2,1H3/t12-,13-,14+,15?/m1/s1

InChI Key

OOUSBTQEYNLCKG-JKXDFHQYSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C=CO[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3

Canonical SMILES

CC(=O)OC1C=COC2C1OC(OC2)C3=CC=CC=C3

Origin of Product

United States

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